

The Discovery of Astatine: A Technical Retrospective on the Synthesis of Element 85

Author: BenchChem Technical Support Team. Date: December 2025

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A whitepaper dedicated to the seminal work of Dale R. Corson, Kenneth R. MacKenzie, and Emilio Segrè, providing an in-depth guide for researchers, scientists, and drug development professionals on the experimental synthesis and identification of **astatine**.

In 1940, at the University of California, Berkeley, a team of physicists—Dale R. Corson, Kenneth R. MacKenzie, and Emilio Segrè—successfully synthesized and identified element 85, the heaviest known halogen, which they would later name **astatine** from the Greek word astatos, meaning "unstable."[1][2][3][4][5] This monumental discovery filled a gap in the periodic table and laid the groundwork for future research into the properties and potential applications of this highly radioactive element, particularly in the field of nuclear medicine.[3] This technical guide provides a detailed overview of the experimental protocols and quantitative data from their pioneering work, presented in a format accessible to modern researchers.

Core Experimental Data

The foundational experiments conducted by Corson, MacKenzie, and Segrè involved the bombardment of a bismuth target with alpha particles. The key quantitative parameters of their experiments are summarized below.



Parameter	Value	Notes
Target Material	Bismuth-209 (²⁰⁹ Bi)	Naturally occurring, monoisotopic.[1][2][3][4]
Projectile Particle	Alpha (α) particle (⁴He²+)	Accelerated using a cyclotron. [1][2][3][4]
Alpha Particle Energy	~32 MeV	[2]
Primary Isotope Synthesized	Astatine-211 (²¹¹ At)	[1][2][3][4]
Reported Half-life of ²¹¹ At	~7.5 hours	Later refined to approximately 7.2 hours.[2][6]
Decay Mode of ²¹¹ At	Alpha emission & Electron capture	[6]
Energy of Emitted Alpha Particles	Two distinct groups observed	[6]

Experimental Protocols

The synthesis and identification of **astatine** involved a multi-step process, from the preparation of the target to the detection of the new element. The following protocols are a reconstruction of the methodologies employed by the discovery team, based on their publications and subsequent analyses.

Target Preparation and Bombardment

The initial step in the synthesis of **astatine** was the bombardment of a stable bismuth target with high-energy alpha particles.

Experimental Workflow for **Astatine** Synthesis





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Caption: A flowchart illustrating the key stages in the experimental synthesis of astatine-211.

Protocol:

- Target Preparation: A thin foil of metallic bismuth-209 was used as the target material.
- Alpha Particle Acceleration: Alpha particles were accelerated to an energy of approximately
 32 MeV using the 60-inch cyclotron at the University of California, Berkeley.[2]
- Bombardment: The bismuth target was placed in the path of the high-energy alpha particle beam. The bombardment of the bismuth-209 nuclei with alpha particles induced a nuclear reaction, primarily the (α,2n) reaction, resulting in the formation of **astatine**-211 and the emission of two neutrons.[2][4]

Separation and Purification of Astatine

Following the bombardment, the minuscule quantities of newly formed **astatine** had to be separated from the bulk bismuth target. The discoverers likely employed a method based on the volatility of **astatine**.

Protocol:

- Heating the Target: The irradiated bismuth target was heated. Astatine, being more volatile
 than bismuth, would vaporize at a lower temperature.[1]
- Collection: The vaporized astatine was then collected on a cold surface, effectively separating it from the less volatile bismuth.



Chemical Characterization: The chemical behavior of the collected radioactive substance
was studied to confirm its identity as a new element with properties similar to other halogens,
particularly iodine.[6]

Detection and Characterization

The identification of **astatine** and the determination of its properties were achieved by detecting the radiation it emitted.

Protocol:

- Alpha Particle Detection: An ionization chamber connected to a linear amplifier was used to detect the alpha particles emitted from the separated astatine sample.
- Half-life Measurement: The rate of alpha particle emission was measured over time to determine the half-life of the new isotope, which was found to be approximately 7.5 hours.
- Alpha Particle Energy Measurement: The energies of the emitted alpha particles were characterized, revealing two distinct energy groups.[6]

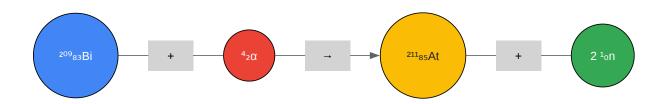
Nuclear Reactions and Decay Pathway

The synthesis of **astatine**-211 and its subsequent decay are governed by specific nuclear processes.

Synthesis of Astatine-211

The primary nuclear reaction for the production of **astatine**-211 in the original experiment is the $(\alpha,2n)$ reaction.

Nuclear Reaction for Astatine-211 Synthesis





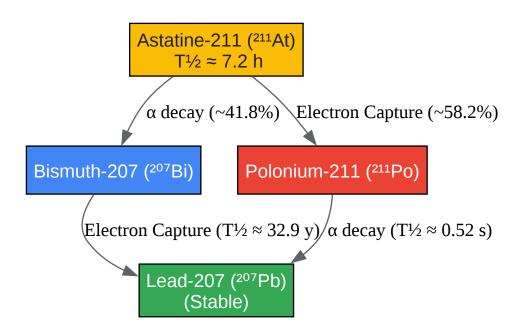
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Caption: The nuclear equation for the synthesis of astatine-211 from bismuth-209.

Decay Pathway of Astatine-211

Astatine-211 undergoes radioactive decay through two primary pathways: alpha decay and electron capture.

Decay Pathway of **Astatine**-211



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Caption: The dual decay pathways of **astatine-211** to the stable isotope lead-207.

Conclusion

The discovery of **astatine** by Corson, MacKenzie, and Segrè was a landmark achievement in nuclear science. Their innovative use of the cyclotron to synthesize a new element and their meticulous experimental techniques for its separation and characterization paved the way for a deeper understanding of the properties of heavy elements. This technical guide provides a condensed yet comprehensive overview of their seminal work, offering valuable insights for today's researchers in nuclear chemistry, radiopharmaceutical development, and related fields.



The legacy of their discovery continues to influence the development of targeted alpha therapies for cancer and other applications of this rare and fascinating element.

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- To cite this document: BenchChem. [The Discovery of Astatine: A Technical Retrospective on the Synthesis of Element 85]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239422#discovery-of-astatine-by-corson-mackenzie-and-segr]

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